N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure contributes to its pharmacological properties, making it a valuable scaffold in drug design.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various cancer cell lines . These compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Mode of Action
It has been suggested that similar 1,2,4-triazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately, cell death .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in similar compounds can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of these compounds .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation through the induction of apoptosis . Some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the propyl group: The 1,2,4-triazole ring is then alkylated with a suitable propyl halide in the presence of a base such as potassium carbonate.
Sulfamoylation: The resulting compound is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Acetylation: Finally, the phenyl ring is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or thiols in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic scaffold with similar biological activities.
Benzotriazole: Another triazole derivative with diverse applications.
Imidazole: A structurally related compound with similar pharmacological properties.
Uniqueness
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both the sulfamoyl and acetamide groups, which enhance its solubility and bioavailability. The combination of these functional groups with the 1,2,4-triazole ring provides a versatile scaffold for drug design and development.
Properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)propylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(18-9-14-8-15-18)7-16-22(20,21)13-5-3-12(4-6-13)17-11(2)19/h3-6,8-10,16H,7H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAPZFBSMIXUFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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